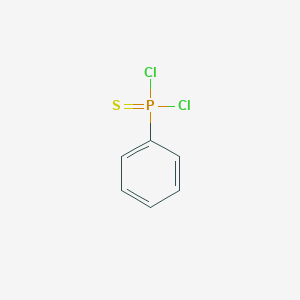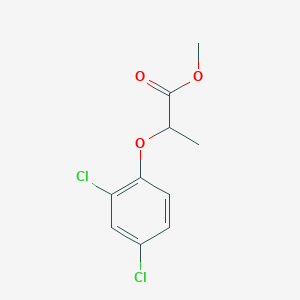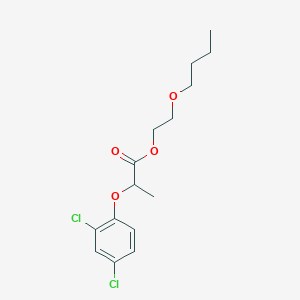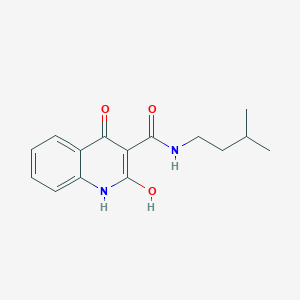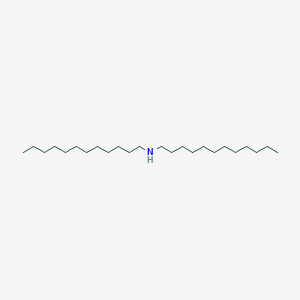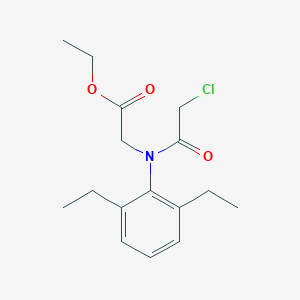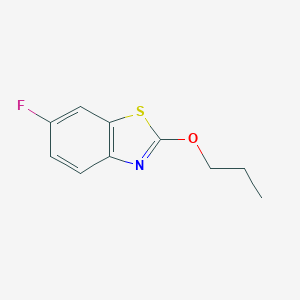
6-Fluoro-2-propoxy-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2-propoxy-1,3-benzothiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as FPBT and has a molecular formula of C11H11FNO2S.
Mécanisme D'action
The mechanism of action of 6-Fluoro-2-propoxy-1,3-benzothiazole varies depending on its application. In medicine, it inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase-3 and caspase-9. In agriculture, it inhibits fungal growth by disrupting the cell membrane and inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. In material science, it emits light when an electric current is applied due to its ability to transfer energy from the excited state to the ground state.
Effets Biochimiques Et Physiologiques
6-Fluoro-2-propoxy-1,3-benzothiazole has shown various biochemical and physiological effects in scientific research. In medicine, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In agriculture, it has been shown to effectively control fungal diseases in crops. In material science, it has been shown to have good thermal stability and high photoluminescence efficiency.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Fluoro-2-propoxy-1,3-benzothiazole in lab experiments is its potential applications in various fields such as medicine, agriculture, and material science. Another advantage is its relatively simple synthesis method. However, one limitation is that it may not be readily available in some labs due to its specialized synthesis method.
Orientations Futures
There are several future directions for the study of 6-Fluoro-2-propoxy-1,3-benzothiazole. In medicine, further research can be done to study its potential use in combination with other anticancer drugs. In agriculture, further research can be done to study its effectiveness in controlling other fungal diseases in crops. In material science, further research can be done to optimize its properties for use in OLEDs and other electronic devices.
Méthodes De Synthèse
The synthesis method of 6-Fluoro-2-propoxy-1,3-benzothiazole involves the reaction of 2-mercaptobenzothiazole with 6-fluoro-1-bromo-2-propoxybenzene in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) at a temperature of around 80-90°C. The resulting product is then purified using column chromatography to obtain pure 6-Fluoro-2-propoxy-1,3-benzothiazole.
Applications De Recherche Scientifique
6-Fluoro-2-propoxy-1,3-benzothiazole has shown potential applications in various scientific research fields. In medicine, it has been studied for its anticancer properties. Studies have shown that it inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In agriculture, it has been studied for its fungicidal properties. It has been shown to effectively control fungal diseases in crops such as rice and wheat. In material science, it has been studied for its potential use in organic light-emitting diodes (OLEDs). It has been shown to have good thermal stability and high photoluminescence efficiency, making it a promising material for OLEDs.
Propriétés
Numéro CAS |
127682-33-1 |
|---|---|
Nom du produit |
6-Fluoro-2-propoxy-1,3-benzothiazole |
Formule moléculaire |
C10H10FNOS |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
6-fluoro-2-propoxy-1,3-benzothiazole |
InChI |
InChI=1S/C10H10FNOS/c1-2-5-13-10-12-8-4-3-7(11)6-9(8)14-10/h3-4,6H,2,5H2,1H3 |
Clé InChI |
BDKNVXJVRQTNCW-UHFFFAOYSA-N |
SMILES |
CCCOC1=NC2=C(S1)C=C(C=C2)F |
SMILES canonique |
CCCOC1=NC2=C(S1)C=C(C=C2)F |
Synonymes |
Benzothiazole, 6-fluoro-2-propoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



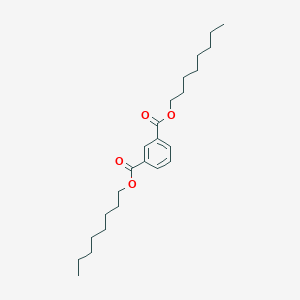
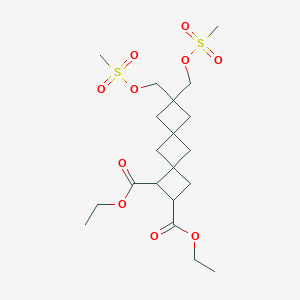
![Methyl (2R,3S,6S,8S,9S,10R,11S,12R,13S)-8-acetyl-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-11,12-dihydroxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate](/img/structure/B166011.png)
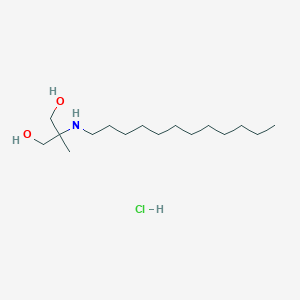
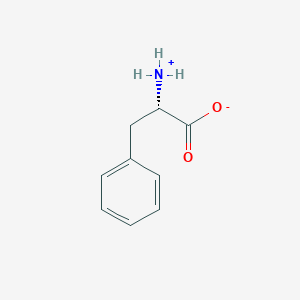
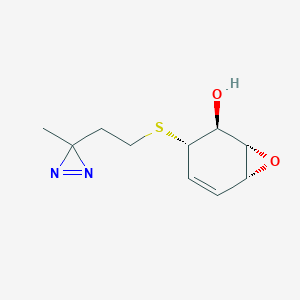
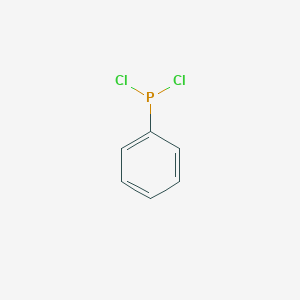
![Benzyl N-[(2'-(Trityltetrazol-5-yl-1,1'-biphenyl-4-yl]-methyl-2-amino-3-methylbutanoate](/img/structure/B166024.png)
